(E)-4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(E)-4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and a methylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the dichlorophenyl group is coupled with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Attachment of the Methylanilino Group: This can be done through a nucleophilic substitution reaction where the thiazole intermediate reacts with a methylaniline derivative.
Formation of the Carboximidoyl Cyanide Group: This final step involves the reaction of the thiazole intermediate with cyanogen bromide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the methylanilino group can participate in hydrogen bonding or π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,4-dichlorophenyl)-N-hydroxyacrylamide: This compound shares the dichlorophenyl group but has a different core structure, leading to different reactivity and applications.
4,4’-Dichlorobenzophenone: Another compound with a dichlorophenyl group, used primarily in the synthesis of polymers and as a UV stabilizer.
Uniqueness
What sets (E)-4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest.
Properties
IUPAC Name |
(2E)-4-(3,4-dichlorophenyl)-N-(3-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4S/c1-11-3-2-4-13(7-11)23-24-16(9-21)18-22-17(10-25-18)12-5-6-14(19)15(20)8-12/h2-8,10,23H,1H3/b24-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFMEAWXGCNMBG-LFVJCYFKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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